molecular formula C19H23ClIN3O2 B055040 Spectramide CAS No. 125141-02-8

Spectramide

Cat. No.: B055040
CAS No.: 125141-02-8
M. Wt: 487.8 g/mol
InChI Key: SSXZAENYAVXXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spectramide involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:

    Iodination: Introduction of an iodine atom to the benzyl group.

    Methylation: Addition of a methyl group to the amino group.

    Methoxylation: Introduction of a methoxy group to the benzyl ring.

    Chlorination: Addition of a chlorine atom to the benzyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Spectramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce different halogenated derivatives .

Scientific Research Applications

Spectramide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of dopamine-D2 receptor interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its selective dopamine-D2 receptor antagonism.

    Industry: Utilized in the development of diagnostic imaging agents for PET and SPECT

Mechanism of Action

Spectramide exerts its effects by selectively binding to dopamine-D2 receptors. This binding inhibits the receptor’s activity, thereby modulating dopamine signaling pathways. The molecular targets include the dopamine-D2 receptors located in the striatum and other brain regions involved in motor control and reward processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spectramide

This compound is unique due to its high selectivity and affinity for dopamine-D2 receptors, making it a valuable tool for in vivo imaging studies. Its ability to be labeled with iodine-125 further enhances its utility in PET and SPECT imaging .

Properties

CAS No.

125141-02-8

Molecular Formula

C19H23ClIN3O2

Molecular Weight

487.8 g/mol

IUPAC Name

5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C19H23ClIN3O2/c1-22-17-11-18(26-3)15(10-16(17)20)19(25)23-8-9-24(2)12-13-4-6-14(21)7-5-13/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,23,25)

InChI Key

SSXZAENYAVXXOA-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl

Key on ui other cas no.

125141-02-8

Synonyms

N-(2-(N'-4-iodobenzyl-N'-methyl)aminoethyl)-5-chloro-2-methoxy-4-(methylamino)benzamide
N-IMB
spectramide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.